6-Iodo-8-methylimidazo[1,2-a]pyridine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Organic Chemistry and Medicinal Research
The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring. This arrangement confers upon it a unique set of physicochemical properties that make it an attractive scaffold for the development of new therapeutic agents and functional materials. researchgate.netresearchgate.net Its structural rigidity and ability to participate in various non-covalent interactions are key to its biological activity.
In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is recognized for its broad spectrum of pharmacological activities. nih.govnih.gov Derivatives of this core have been investigated and developed for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents. researchgate.netresearchgate.net The versatility of this scaffold is further highlighted by its presence in several commercially available drugs, such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). nih.govnih.gov
The significance of this scaffold also extends to its utility in organic synthesis. The imidazo[1,2-a]pyridine ring system can be readily synthesized through various methods, often involving the condensation of 2-aminopyridines with α-haloketones or other suitable reagents. acs.org This accessibility allows for the creation of diverse libraries of derivatives for biological screening.
Overview of the Chemical Landscape of Imidazo[1,2-a]pyridine Derivatives
The chemical diversity of imidazo[1,2-a]pyridine derivatives is vast, owing to the multiple sites on the bicyclic ring system that can be functionalized. Substitutions can be introduced at various positions on both the imidazole and pyridine rings, leading to a wide array of analogues with distinct electronic and steric properties.
Common synthetic strategies allow for the introduction of substituents at the C2, C3, C5, C6, C7, and C8 positions. The nature of these substituents can range from simple alkyl and aryl groups to more complex functional moieties, significantly influencing the biological activity and pharmacokinetic profile of the resulting compounds. For instance, the introduction of different groups at the C2 and C3 positions has been a common strategy in the development of new anticancer and antitubercular agents. rsc.orgrsc.org
The following table provides a glimpse into the variety of imidazo[1,2-a]pyridine derivatives and their investigated therapeutic applications:
| Derivative Type | Substitution Pattern | Investigated Therapeutic Area |
| 2-Aryl-imidazo[1,2-a]pyridines | Aryl group at C2 | Anticancer, Antiviral |
| 3-Substituted-imidazo[1,2-a]pyridines | Various functional groups at C3 | Antitubercular, Anti-inflammatory |
| 6-Amino-imidazo[1,2-a]pyridines | Amino group at C6 | Kinase inhibitors |
| 8-Substituted-imidazo[1,2-a]pyridines | Various functional groups at C8 | CNS agents |
Positioning of 6-Iodo-8-methylimidazo[1,2-a]pyridine within the Imidazo[1,2-a]pyridine Class
Within the extensive family of imidazo[1,2-a]pyridine derivatives, this compound emerges as a valuable synthetic intermediate and a subject of research interest. Its specific substitution pattern, featuring an iodine atom at the 6-position and a methyl group at the 8-position, imparts distinct chemical properties.
The presence of the iodine atom is particularly significant. Halogen atoms, especially iodine, can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding to biological targets. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for introducing further chemical diversity. Through transition metal-catalyzed cross-coupling reactions, the iodo group can be readily replaced with a wide range of other functional groups, making this compound a key building block in the synthesis of more complex molecules. For example, it can be used in palladium-catalyzed reactions to introduce carboxamide moieties. nih.gov
The methyl group at the 8-position also plays a role in defining the molecule's properties. It can influence the compound's lipophilicity and steric profile, which in turn can affect its solubility, membrane permeability, and interaction with biological macromolecules. The synthesis of this specific derivative is typically achieved through the condensation of the appropriately substituted 2-aminopyridine (B139424) with a suitable reagent like chloroacetaldehyde (B151913). nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAGESFCTCLYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine and Its Substituted Derivatives
Classical and Conventional Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Ring System
Traditional methods for constructing the imidazo[1,2-a]pyridine core have long served as the foundation for accessing this important class of heterocycles. These routes are characterized by their reliability and straightforward execution.
Condensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds
The most classical and widely employed method for synthesizing the imidazo[1,2-a]pyridine skeleton is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. This method involves the nucleophilic substitution of the halogen by the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. researchgate.net
For the specific synthesis of iodo-substituted imidazo[1,2-a]pyridines, such as 6-iodo and 8-iodo derivatives, the corresponding iodo-2-aminopyridines are used as starting materials. For instance, reacting the appropriate iodo-2-aminopyridine with chloroacetaldehyde (B151913) is a direct route to these compounds. nih.gov A study demonstrated that this condensation could be optimized by using ethanol (B145695) as a solvent, leading to yields of 84–91% for various iodoimidazo[1,2-a]pyridines. nih.gov This approach is notable for proceeding without the need for a catalyst. researchgate.net
Table 1: Synthesis of Iodoimidazo[1,2-a]pyridines via Condensation
| Starting Material | Reagent | Solvent | Yield |
|---|
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.org For the imidazo[1,2-a]pyridine system, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example. beilstein-journals.orgresearchgate.net This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. beilstein-journals.orgresearchgate.net
The GBB reaction and other MCRs offer a highly efficient and atom-economical pathway to a diverse range of substituted imidazo[1,2-a]pyridines. beilstein-journals.org For example, a three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct route to various derivatives. bio-conferences.org These methods are valued for their ability to rapidly generate libraries of compounds for biological screening. beilstein-journals.org
Advanced and Innovative Synthetic Strategies for Imidazo[1,2-a]pyridines
In recent years, the field has seen a surge in the development of more sophisticated synthetic methods, particularly those employing transition metal catalysts. These strategies offer improved efficiency, milder reaction conditions, and access to novel substitution patterns.
Transition Metal-Catalyzed Syntheses
Copper catalysis has proven to be particularly versatile for the synthesis of imidazo[1,2-a]pyridines. researchgate.net Various copper-catalyzed methods have been developed, often proceeding through annulation or oxidative coupling pathways. One such method involves the reaction of 2-aminopyridines with nitroolefins in a one-pot procedure using copper(I) bromide as the catalyst and air as the oxidant. organic-chemistry.orgnih.gov This approach is environmentally friendly and provides access to a wide array of functionalized imidazo[1,2-a]pyridines in good yields. organic-chemistry.org
Another innovative copper-catalyzed strategy is the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. acs.org This protocol features high efficiency and uses an inexpensive catalyst (CuI) with air as a green oxidant. acs.org These copper-catalyzed reactions represent a significant advancement, enabling the construction of the imidazo[1,2-a]pyridine core under mild conditions. organic-chemistry.orgacs.org
Table 2: Examples of Copper-Catalyzed Syntheses
| Reactants | Catalyst | Oxidant | Key Feature |
|---|---|---|---|
| 2-Aminopyridines, Nitroolefins | CuBr | Air | One-pot, environmentally friendly organic-chemistry.orgnih.gov |
| Pyridines, Ketone Oxime Esters | CuI | Air | Aerobic dehydrogenative cyclization acs.org |
Palladium catalysis has enabled novel pathways for both the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold. One advanced strategy involves an intramolecular C-H activation/cyclization of appropriately substituted precursors, mediated by a palladium catalyst. rsc.orgrsc.org This approach allows for the construction of complex, fused ring systems. rsc.org
Furthermore, palladium catalysis is crucial for the post-synthesis modification of halogenated imidazo[1,2-a]pyridines. For compounds like 6-iodo-8-methylimidazo[1,2-a]pyridine, the iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions. A notable application is the aminocarbonylation of 6-iodo and 8-iodo derivatives to introduce carboxamide and α-ketoamide functionalities. nih.gov This reaction can be performed using a recyclable, heterogeneous palladium catalyst, highlighting the practical utility of this method for creating derivatives with potential pharmacological importance. nih.gov Cascade reactions that combine multiple steps, such as amination and intramolecular cyclization, in a one-pot process have also been developed using palladium catalysts to furnish related heterocyclic systems. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminopyridine |
| Chloroacetaldehyde |
| Imidazo[1,2-a]pyridine |
| 6-Iodoimidazo[1,2-a]pyridine (B1303834) |
Metal-Free Synthetic Approaches
In recent years, metal-free synthetic methodologies for imidazo[1,2-a]pyridines have gained traction due to their environmental and economic advantages. rsc.org These approaches often rely on the condensation of readily available 2-aminopyridines with various carbonyl compounds or their equivalents. nih.gov
One of the most common metal-free strategies involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. While not explicitly detailed for this compound, the general synthesis of iodo-imidazo[1,2-a]pyridines has been achieved by the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde. nih.gov For instance, 5-iodo-2-aminopyridine can be reacted with chloroacetaldehyde in a solvent like ethanol to yield 6-iodoimidazo[1,2-a]pyridine. nih.gov This suggests a plausible route to this compound would involve the condensation of 5-Iodo-3-methyl-2-aminopyridine with chloroacetaldehyde.
Three-component reactions represent another powerful metal-free approach. The Groebke–Blackburn–Bienaymé reaction, for example, combines a 2-aminopyridine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine core in a single step. nih.gov Various catalysts, including acids, can be employed to facilitate this transformation. acs.org Molecular iodine has also been utilized as an effective and environmentally benign catalyst for three-component syntheses of imidazo[1,2-a]pyridine scaffolds under aerobic conditions, often using ultrasonication to accelerate the reaction. nih.govresearchgate.net These multicomponent strategies offer a high degree of flexibility for introducing substituents onto the heterocyclic core. beilstein-journals.org
Furthermore, metal-free protocols have been developed using reagents like graphene oxide or leveraging micellar media to promote the condensation of 2-aminopyridines with ketones and thiols. nih.gov Some approaches achieve the synthesis under ambient, aqueous conditions, highlighting the green chemistry potential of these methods. allfordrugs.com
Table 1: Examples of Metal-Free Synthetic Conditions for Imidazo[1,2-a]pyridines
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyridines, Aldehydes, Isonitriles | Acid catalysis | 2,3-Disubstituted imidazo[1,2-a]pyridines | acs.org |
| Iodo-2-aminopyridines, Chloroacetaldehyde | Ethanol, Reflux | Iodo-imidazo[1,2-a]pyridines | nih.gov |
| 2-Aminopyridines, Acetophenones, Dimedone | Molecular Iodine, Ultrasonication, Water | Substituted imidazo[1,2-a]pyridines | nih.gov |
| N-propargylpyridiniums | Aqueous NaOH, Ambient temperature | Substituted imidazo[1,2-a]pyridines | allfordrugs.com |
Photocatalytic and Electrocatalytic Methodologies
Photocatalytic and electrocatalytic methods are emerging as powerful tools in organic synthesis, often enabling unique transformations under mild conditions. In the context of imidazo[1,2-a]pyridines, these techniques have been predominantly applied to the C-H functionalization of the pre-formed heterocyclic ring rather than its initial construction. mdpi.com
Visible-light-induced photocatalysis has been extensively explored for introducing a wide array of functional groups at the C3 position of the imidazo[1,2-a]pyridine core. mdpi.com These reactions typically proceed through the generation of radical intermediates. For example, using organic dyes like Rose Bengal or Eosin Y as photocatalysts, various transformations such as C3-alkoxycarbonylation, C3-aminoalkylation, and C3-fluoroalkylation have been successfully achieved. mdpi.com While these methods functionalize the existing scaffold, they are crucial for diversifying the derivatives of compounds like this compound after its initial synthesis. There is also precedent for visible-light-induced C5-alkylation, demonstrating that functionalization is not limited to the imidazole (B134444) ring. mdpi.com
The general mechanism for many of these photocatalytic reactions involves the photocatalyst absorbing visible light and reaching an excited state. This excited catalyst can then engage in a single-electron transfer (SET) process with a substrate to generate a radical intermediate, which then reacts with the imidazo[1,2-a]pyridine to form the functionalized product. mdpi.com Although direct photocatalytic or electrocatalytic ring synthesis of imidazo[1,2-a]pyridines is less common, these methods are invaluable for the late-stage functionalization of the core structure. nih.gov
Mechanochemical Synthesis
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. While the direct mechanochemical synthesis of the imidazo[1,2-a]pyridine ring is not widely documented, this technique has been successfully applied to the synthesis of key precursors.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a popular technique for accelerating reaction rates, improving yields, and enhancing product purity. mdpi.com The synthesis of the imidazo[1,2-a]pyridine scaffold is particularly amenable to this technology.
Numerous reports describe the rapid and efficient synthesis of imidazo[1,2-a]pyridine derivatives under microwave irradiation. researchgate.netsciforum.net For instance, the reaction between phenacyl bromides and 2-aminopyridine can be completed in as little as 60 seconds with yields ranging from 24% to 99%. researchgate.net This represents a significant reduction in reaction time compared to conventional heating methods.
Microwave assistance has also been applied to multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, to produce complex imidazo[1,2-a]pyridine-chromone hybrids in short reaction times using environmentally friendly catalysts like ammonium (B1175870) chloride in ethanol. sciforum.net Furthermore, the synthesis of fluorinated derivatives, which are important for applications like PET imaging, has been accomplished using microwave irradiation. For example, 6-Iodo-2-[4′-N-(2-fluoroethyl)methylamino]phenylimidazo[1,2-a]pyridine was synthesized by reacting its precursor with 2-fluoroethyl triflate in a microwave reactor, demonstrating the utility of this method for preparing functionalized iodo-imidazo[1,2-a]pyridine derivatives. nih.gov Metal-free, microwave-assisted syntheses have also been developed, such as an amine-triggered benzannulation to create 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines in good yields within minutes. organic-chemistry.org
Table 2: Comparison of Microwave-Assisted vs. Other Methods for Precursor Synthesis
| Reaction | Method | Time | Yield | Reference |
| Synthesis of phenacyl bromide | Microwave | 15 min | 78% | researchgate.net |
| Synthesis of phenacyl bromide | Mechanosynthesis | - | 98% | researchgate.net |
| Synthesis of phenacyl bromide | Thermal Treatment | - | 80% | researchgate.net |
| Synthesis of imidazo[1,2-a]pyridine | Microwave | 60 sec | up to 99% | researchgate.net |
C-H Functionalization Strategies for Ring Construction
While C-H functionalization is most commonly used to modify a pre-existing imidazo[1,2-a]pyridine scaffold, certain strategies that involve C-H bond activation are integral to the ring-forming process itself. rsc.org These methods offer an atom-economical approach to building the heterocyclic core by avoiding the need for pre-functionalized starting materials.
One notable example is the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org This one-pot procedure involves a sequence of reactions that includes the formation of new C-N and C-C bonds, implicitly involving C-H bond transformations during the aromatization step to form the final product.
More directly, an iodine/CuI mediated double oxidative C-H amination reaction has been developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines. researchgate.net This methodology proceeds under mild conditions with high regioselectivity. Although this specific example leads to a 2-iodo derivative, the concept of forming the heterocyclic system via double C-H amination represents a modern strategy for constructing the imidazo[1,2-a]pyridine ring. These approaches are part of a broader trend in organic synthesis to utilize C-H activation as a more direct and sustainable way to construct complex molecules. rsc.org
Chemical Functionalization and Derivatization of the 6 Iodo 8 Methylimidazo 1,2 a Pyridine Scaffold
Strategies for Post-Synthetic Modification of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring system is a privileged structure in drug discovery, and various post-synthetic modification strategies have been developed to diversify its derivatives. These strategies primarily involve leveraging the inherent reactivity of the scaffold, particularly through C-H functionalization and cross-coupling reactions of halogenated precursors. The electron-rich nature of the imidazole (B134444) ring makes the C3 position particularly susceptible to electrophilic attack and radical reactions. Conversely, the pyridine (B92270) ring can be functionalized through nucleophilic substitution or by introducing activating groups. The presence of the 6-iodo and 8-methyl substituents on the target scaffold further influences the reactivity and regioselectivity of these modifications.
Cross-Coupling Reactions at the 6-Iodo Position
The iodine atom at the C6 position of 6-iodo-8-methylimidazo[1,2-a]pyridine serves as a versatile handle for a variety of palladium-catalyzed and copper-catalyzed cross-coupling reactions. These reactions are instrumental in introducing a wide range of substituents, including carboxamides, aryl, and heteroaryl groups, thereby enabling the synthesis of diverse compound libraries for biological screening.
Palladium-Catalyzed Aminocarbonylation for Carboxamide Introduction
Palladium-catalyzed aminocarbonylation is a powerful method for the introduction of a carboxamide moiety at the 6-position of the imidazo[1,2-a]pyridine core. This reaction typically involves the use of a palladium catalyst, carbon monoxide, and an amine nucleophile. mdpi.comresearchgate.netnih.gov The reaction conditions can be tuned to selectively produce either the corresponding amide or, under certain conditions, an α-ketoamide. mdpi.comnih.gov
A study on the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834), a close analog of the title compound, demonstrated the feasibility of this transformation using a recyclable palladium catalyst immobilized on a supported ionic liquid phase. mdpi.com The reaction proceeds efficiently with a variety of aliphatic and aromatic amines.
Table 1: Palladium-Catalyzed Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Various Amines
| Amine | Product | Yield (%) |
|---|---|---|
| Morpholine | Imidazo[1,2-a]pyridin-6-yl(morpholino)methanone | 95 |
| Piperidine | Imidazo[1,2-a]pyridin-6-yl(piperidino)methanone | 92 |
| Aniline | N-Phenylimidazo[1,2-a]pyridine-6-carboxamide | 75 |
Data is based on the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine and is expected to be similar for the 8-methyl derivative.
Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Introduction
The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the formation of carbon-carbon bonds, and it is particularly useful for introducing aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-a]pyridine scaffold. medjchem.com This reaction typically involves a palladium catalyst, a base, and an aryl or heteroaryl boronic acid or its ester. Microwave irradiation has been shown to significantly accelerate this transformation, leading to high yields in short reaction times.
A range of aryl and heteroaryl boronic acids can be successfully coupled with 6-halogenoimidazo[1,2-a]pyridines, demonstrating the broad scope of this methodology. The choice of palladium catalyst and reaction conditions can be optimized to achieve high conversion and selectivity.
Table 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine with Arylboronic Acids
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Methylphenylboronic acid | 6-(4-Methylphenyl)-2,3-diphenylimidazo[1,2-a]pyridine | 95 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,3-diphenylimidazo[1,2-a]pyridine | 92 |
| 3-Thienylboronic acid | 2,3-Diphenyl-6-(3-thienyl)imidazo[1,2-a]pyridine | 85 |
Data is based on the coupling of a 6-bromo analog and is illustrative of the potential for this compound.
Ullman-type Couplings
Site-Selective Functionalization of the Imidazo[1,2-a]pyridine Ring System
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, including the imidazo[1,2-a]pyridine ring system. rsc.orgnih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various functional groups at specific positions of the heterocyclic core.
C-H Functionalization at Various Positions (e.g., C2, C3, C5, C7)
The imidazo[1,2-a]pyridine ring possesses several C-H bonds that can be selectively functionalized. The C3 position is the most nucleophilic and is readily targeted in electrophilic substitution and radical reactions. nih.govnih.govresearchgate.net Functionalization at other positions, such as C2, C5, and C7, has also been achieved, often requiring specific directing groups or catalytic systems to control the regioselectivity. rsc.orgnih.gov
C3-Functionalization: A wide array of functional groups, including alkyl, aryl, and heteroatom-containing moieties, can be introduced at the C3 position through various methods such as Friedel-Crafts type reactions, radical additions, and transition-metal-catalyzed cross-couplings. nih.govnih.govarizona.edu
C5-Functionalization: While less common than C3 functionalization, methods for the direct introduction of substituents at the C5 position have been developed, often utilizing photocatalysis. nih.gov
C2 and C7-Functionalization: Selective functionalization at the C2 and C7 positions is more challenging and often requires specific synthetic strategies or the use of directing groups to achieve the desired regioselectivity.
The presence of the 8-methyl group in the target compound is expected to influence the electronic and steric environment of the pyridine ring, potentially affecting the regioselectivity of C-H functionalization reactions at the C5 and C7 positions. Further experimental studies are needed to fully explore the site-selective functionalization of the this compound scaffold.
Radical Reactions for Functionalization
Radical reactions provide a powerful and direct method for the C–H functionalization of the imidazo[1,2-a]pyridine core. rsc.org This approach is particularly effective for introducing a variety of substituents at the C3 position, which is the most nucleophilic and reactive site on the scaffold. nih.govresearchgate.net The functionalization is typically achieved through strategies such as transition metal catalysis, metal-free oxidation, and photoredox catalysis. rsc.org
Visible-light photoredox catalysis has emerged as a prominent strategy for generating radical species under mild conditions, enabling a range of transformations on the imidazo[1,2-a]pyridine ring system. nih.govmdpi.com These reactions often exhibit high functional group tolerance and offer an efficient pathway to novel derivatives. nih.gov
For instance, the trifluoroethylation of imidazo[1,2-a]pyridines can be accomplished using 1,1,1-trifluoro-2-iodoethane (B141898) as the radical precursor in the presence of a photocatalyst like fac-Ir(ppy)₃. mdpi.com The reaction is initiated by the photocatalyst absorbing visible light, which then interacts with the trifluoroethyl iodide to generate a trifluoroethyl radical (•CH₂CF₃). This radical subsequently attacks the C3 position of the imidazo[1,2-a]pyridine ring to form a radical intermediate, which is then oxidized and deprotonated to yield the final C3-functionalized product. mdpi.com
Similarly, perfluoroalkylation at the C3 position can be achieved through the formation of an electron donor-acceptor (EDA) complex between the imidazo[1,2-a]pyridine and a perfluoroalkyl iodide. nih.govmdpi.com Upon irradiation with visible light, this complex facilitates the generation of a perfluoroalkyl radical, leading to the desired product at room temperature. mdpi.com Organic dyes, such as rose bengal, have also been successfully employed as photoredox catalysts for reactions like difluoromethylenephosphonation. nih.gov
The Minisci reaction is another key radical-based method for the C-H functionalization of N-heterocycles. ed.ac.uk While imidazo[1,2-a]pyridines are more electron-rich than typical Minisci substrates like pyridines, this reaction type still offers a potential route for direct alkylation and acylation. ed.ac.uk
| Reaction Type | Radical Source | Catalyst / Conditions | Position of Functionalization | Yield |
|---|---|---|---|---|
| Trifluoroethylation | 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) | fac-Ir(ppy)₃, Visible Light | C3 | 77% (for 2-methylimidazo[1,2-a]pyridine) mdpi.com |
| Perfluoroalkylation | Perfluoroalkyl iodides (e.g., C₄F₉I) | Visible Light, EDA Complex | C3 | Good to excellent yields nih.govmdpi.com |
| Difluoromethylenephosphonation | Diethyl (bromodifluoromethyl)phosphonate | Rose Bengal, Visible Light, B₂pin₂ | C3 | Not specified nih.gov |
| Difluoroalkylation | Bromodifluoromethylaryl ketones | Visible Light, TMEDA | C3 | Moderate to good yields mdpi.com |
| Formylation | Tetramethylethylenediamine (TMEDA) | Photocatalyst, Visible Light | C3 | 81-95% mdpi.com |
| Alkoxycarbonylation | Carbazates | Rose Bengal, (NH₄)₂S₂O₈, Blue LED | C3 | 61-71% nih.gov |
Advanced Spectroscopic and Structural Elucidation Research Methodologies for Imidazo 1,2 a Pyridine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques used to map the proton and carbon skeletons of a molecule, respectively.
¹H NMR Spectroscopy In the ¹H NMR spectrum of an imidazo[1,2-a]pyridine (B132010) derivative, protons on the aromatic rings typically appear in the downfield region (δ 6.5-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each signal are dictated by the electronic environment and the proximity of neighboring protons.
For 6-Iodo-8-methylimidazo[1,2-a]pyridine , the following ¹H NMR signals would be anticipated:
A singlet for the methyl group (-CH₃) at the C-8 position, likely appearing in the upfield region (δ 2.3-2.7 ppm).
Distinct signals for the five aromatic protons on the bicyclic core. The protons at C-2, C-3, C-5, and C-7 would each produce a unique signal. Their coupling patterns (or lack thereof) would confirm their relative positions. For instance, the H-5 proton would likely appear as a singlet or a narrow doublet due to the substitution at C-6 and C-8.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Carbons in the aromatic imidazo[1,2-a]pyridine ring system typically resonate between δ 100 and 150 ppm. The carbon atom attached to the electronegative iodine (C-6) would be expected at a lower chemical shift compared to its unsubstituted counterpart.
For This compound , one would expect to observe:
Eight distinct signals for the eight carbon atoms of the bicyclic core.
One signal in the upfield region (δ 15-25 ppm) corresponding to the methyl group carbon.
A signal at a significantly low field corresponding to the C-6 carbon, directly bonded to iodine.
Analysis of the analog 6-Iodo-2-methylimidazo[1,2-a]pyridine shows carbon signals at δ 144.2, 143.7, 131.9, 130.2, 118.0, 109.4, 74.5, and 14.4 ppm. The signal at 74.5 ppm is attributed to the iodine-bearing C-6, demonstrating the significant shielding effect of the iodine atom.
Table 1: Predicted and Analog NMR Data
| Compound | Technique | Position | Predicted/Observed Chemical Shift (δ ppm) |
|---|---|---|---|
| This compound | ¹H NMR | 8-CH₃ | ~2.3-2.7 (singlet) |
| Aromatic C-H | ~7.0-8.5 | ||
| ¹³C NMR | 8-CH₃ | ~15-25 | |
| C-6 | ~70-80 | ||
| Aromatic C | ~100-150 | ||
| 6-Iodo-2-methylimidazo[1,2-a]pyridine | ¹H NMR | 2-CH₃ | 2.43 |
| Aromatic C-H | 8.27, 7.23-7.30 | ||
| ¹³C NMR | 2-CH₃ | 14.4 | |
| C-6 | 74.5 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas, thus providing unequivocal validation of the compound's identity.
For This compound , the molecular formula is C₈H₇IN₂. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, typically using electrospray ionization (ESI), would look for the protonated molecular ion [M+H]⁺.
Molecular Formula: C₈H₇IN₂
Calculated Monoisotopic Mass: 257.9654 u
Expected [M+H]⁺ Ion: 258.9727 m/z
Experimental data for the related isomer 6-Iodo-2-methylimidazo[1,2-a]pyridine (also C₈H₇IN₂) shows an observed [M+H]⁺ ion at m/z 258.9741, which is in excellent agreement with its calculated value of 258.9727. This confirms the elemental composition and demonstrates the accuracy of the HRMS technique for this class of compounds.
Table 2: HRMS Data for Imidazo[1,2-a]pyridine Isomers
| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|---|
| This compound | C₈H₇IN₂ | [M+H]⁺ | 258.9727 | Not Reported |
| 6-Iodo-2-methylimidazo[1,2-a]pyridine | C₈H₇IN₂ | [M+H]⁺ | 258.9727 | 258.9741 |
Infrared (FT-IR) Spectroscopy in Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of This compound is expected to show several characteristic absorption bands that define its structure:
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these bands confirm the presence of protons on the aromatic rings.
Aliphatic C-H Stretching: The methyl group will exhibit stretching vibrations just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).
C=C and C=N Stretching: The vibrations of the fused aromatic rings are expected in the 1650-1450 cm⁻¹ region. These bands are characteristic of the imidazo[1,2-a]pyridine core.
C-I Stretching: The vibration for the carbon-iodine bond is expected in the far-infrared region, typically around 500-600 cm⁻¹.
Studies on the parent imidazo[1,2-a]pyridine molecule provide a reference for these assignments. nist.gov The calculated and experimental spectra of the parent compound confirm the positions of the key ring vibrations and C-H deformations, which form the basis for interpreting the spectra of substituted derivatives like the target compound.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Ar-H | >3000 |
| Aliphatic C-H Stretch | -CH₃ | ~2950-2850 |
| Aromatic Ring Stretch | C=C / C=N | ~1650-1450 |
| C-H Bending/Deformation | Ar-H / -CH₃ | ~1450-1000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be constructed, providing exact bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for This compound has not been reported in the surveyed literature, extensive crystallographic studies on other imidazo[1,2-a]pyridine derivatives consistently reveal key structural features. researchgate.net
Planarity: The fused imidazo[1,2-a]pyridine bicyclic system is generally planar or nearly planar.
Intermolecular Interactions: In the solid state, the packing of these molecules is often governed by π–π stacking interactions between the planar aromatic rings of adjacent molecules. Hydrogen bonding can also play a significant role if suitable functional groups are present.
For example, the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol shows a nearly planar imidazo[1,2-a]pyridine core (r.m.s. deviation = 0.024 Å). researchgate.net Its crystal packing is stabilized by π–π interactions with centroid-centroid distances ranging from 3.48 to 3.72 Å. researchgate.net It is expected that this compound would adopt a similar planar structure, with potential halogen bonding or other weak intermolecular interactions influencing its crystal lattice.
Table 4: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 6-Iodo-2-methylimidazo[1,2-a]pyridine |
| Imidazo[1,2-a]pyridine |
Computational and Theoretical Chemistry Studies on Imidazo 1,2 a Pyridine Derivatives
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.net These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. A common approach involves using hybrid functionals, such as B3LYP, with a suitable basis set like 6–31G(d,p) to achieve a balance between computational cost and accuracy. nih.gov
DFT studies on various imidazo[1,2-a]pyridine scaffolds have successfully predicted molecular properties that are in good agreement with experimental data. researchgate.net These theoretical investigations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. Furthermore, DFT is used to calculate various chemical reactivity descriptors that are derived from the energies of the frontier molecular orbitals. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.gov For imidazo[1,2-a]pyridine derivatives, FMO analysis helps to understand how different substituents affect the electronic properties and, consequently, the biological activity of the scaffold. For instance, studies on related heterocyclic systems have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. acs.org
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; related to nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; related to electrophilicity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Typically, red represents regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green indicates regions of neutral potential. nih.govresearchgate.net
For imidazo[1,2-a]pyridine derivatives, MEP maps can identify the most reactive sites for intermolecular interactions, such as hydrogen bonding. nih.gov In studies of related compounds, the electronegative regions are often located around nitrogen atoms of the imidazole (B134444) ring and oxygen atoms of substituent groups, indicating these are likely sites for hydrogen bond acceptance. The electropositive regions are typically found around hydrogen atoms attached to the heterocyclic ring or amino groups, suggesting their role as hydrogen bond donors. nih.gov This information is crucial for understanding how these molecules interact with biological targets.
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods that provide deep insights into the nature of chemical bonds and non-covalent interactions within a molecular system. nih.gov QTAIM analyzes the topology of the electron density to define atoms and the bonds between them, characterizing the interactions based on the properties at the bond critical points (BCPs). nih.gov
RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov It does so by plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. The resulting 2D scatter plots and 3D isosurfaces are color-coded to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes). nih.govnih.gov For imidazo[1,2-a]pyridine derivatives, these analyses can elucidate the intramolecular and intermolecular forces that stabilize the molecule's conformation and its complex with a biological target.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand to a protein target. nih.gov These methods are instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. For imidazo[1,2-a]pyridine derivatives, docking studies have been widely used to investigate their potential as inhibitors for various therapeutic targets. nih.govchemmethod.com
The process typically involves preparing the 3D structures of both the ligand (e.g., 6-Iodo-8-methylimidazo[1,2-a]pyridine) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. acs.org
In many cases, the experimental 3D structure of a protein target of interest is not available in the Protein Data Bank (PDB). When this occurs, homology modeling (or comparative modeling) can be used to build a theoretical 3D model of the target protein. nih.gov This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures.
The process of homology modeling involves several steps:
Template Identification: Searching the PDB for experimentally determined protein structures with a sequence similar to the target protein's sequence.
Sequence Alignment: Aligning the target protein's sequence with the template sequence.
Model Building: Building the 3D model of the target protein based on the alignment with the template structure.
Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating the quality of the final model using various computational tools. nih.govresearchgate.net
For imidazo[1,2-a]pyridine derivatives, homology modeling has been successfully used to construct models of their protein targets, such as Mycobacterium tuberculosis QcrB and F1F0 ATP synthase, enabling subsequent molecular docking studies to be performed. nih.govresearchgate.net
The analysis of binding affinities and modes from molecular docking simulations provides crucial information for understanding structure-activity relationships and for optimizing lead compounds. Binding affinity is often expressed as a docking score or an estimated inhibition constant (Ki) or binding free energy (ΔG). nih.gov A lower docking score or Ki value generally indicates a higher predicted binding affinity.
Studies on various imidazo[1,2-a]pyridine derivatives have shown that their binding to protein targets is typically driven by a combination of hydrogen bonds and hydrophobic interactions. For example, docking studies of imidazo[1,2-a]pyridine-based antitubulin agents revealed that their binding mode within the colchicine-binding site of tubulin is similar to that of known inhibitors. nih.gov
In a study of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY) derivatives as ligands for human Aβ plaques, the binding affinities were determined experimentally. nih.gov The results showed that substitutions at the 6-position of the imidazo[1,2-a]pyridine ring significantly influenced the binding affinity. For instance, the introduction of non-hydrophilic thioether groups at this position was well-tolerated, while hydrophilic groups reduced or abolished affinity. nih.gov This highlights the importance of specific substitutions in modulating the binding characteristics of the imidazo[1,2-a]pyridine scaffold.
| Compound | Substitution at 6-position | Binding Affinity (Ki, nM) for Aβ plaques |
| 12e | Cyano | < 10 |
| 12f | Nitro | < 10 |
| 12h | Ethylthio | < 10 |
| 15d | p-Methoxybenzylthio | < 10 |
Data sourced from a study on IMPY derivatives, demonstrating the impact of substitutions on binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new derivatives and in understanding the physicochemical properties that are crucial for their therapeutic effects.
In the context of imidazo[1,2-a]pyridine derivatives, QSAR studies have been pivotal in identifying key structural determinants for various biological activities. For instance, a study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives as acid pump antagonists revealed a significant correlation between their inhibitory activity and specific molecular descriptors. The QSAR model indicated that the Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents are the primary factors influencing the activity of these compounds. openpharmaceuticalsciencesjournal.com This suggests that charge transfer within the molecule and the hydrophobic nature of the substituents are critical for their interaction with the H+/K+-ATPase enzyme. openpharmaceuticalsciencesjournal.com
Another significant QSAR study focused on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents. openpharmaceuticalsciencesjournal.com This research led to the development of a three-dimensional (3D-QSAR) model. openpharmaceuticalsciencesjournal.com The generated model demonstrated a strong correlation between the structural features of the compounds and their antimycobacterial activity, providing a robust framework for the design of novel derivatives with enhanced potency. openpharmaceuticalsciencesjournal.com The statistical validation of the 3D-QSAR model underscored its predictive power for designing new potent antitubercular agents. openpharmaceuticalsciencesjournal.com
The general findings from QSAR studies on the imidazo[1,2-a]pyridine scaffold emphasize the importance of both electronic and steric properties of the substituents in modulating biological activity. The strategic placement of electron-donating or electron-withdrawing groups, as well as bulky or compact substituents at various positions of the imidazo[1,2-a]pyridine core, can significantly impact their interaction with biological targets.
| Study Focus | Key Descriptors | Biological Activity | Key Insights |
|---|---|---|---|
| Acid Pump Antagonists | Global Topological Charge Indices (GTCI), Hydrophobic Constant (π) | H+/K+-ATPase Inhibition | Charge transfer and substituent hydrophobicity are critical for activity. openpharmaceuticalsciencesjournal.com |
| Antimycobacterial Agents | 3D-QSAR descriptors | Antitubercular Activity | A predictive 3D-QSAR model was developed to guide the design of new potent derivatives. openpharmaceuticalsciencesjournal.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the conformational changes of both the ligand and its target protein, the stability of the ligand-protein complex, and the energetic aspects of their interaction.
For imidazo[1,2-a]pyridine derivatives, molecular dynamics simulations have been employed to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-receptor complexes. A study on novel imidazo[1,2-a]pyridine derivatives as potential anti-tubercular agents utilized MD simulations to confirm the stable interactions of these compounds within the active sites of their targets. nih.gov These simulations provided a dynamic understanding of the binding process, highlighting the key intermolecular interactions that contribute to the stability of the complex. nih.gov
In another investigation focusing on imidazo[1,2-a]pyridine-3-carboxamide analogues, molecular dynamics simulations were performed to further elucidate their mechanism of action as antimycobacterial agents. openpharmaceuticalsciencesjournal.com The simulations offered a detailed view of the dynamic behavior of the ligand-protein complex, reinforcing the binding hypotheses generated from docking studies and providing a solid foundation for the rational design of next-generation inhibitors. openpharmaceuticalsciencesjournal.com
The insights from MD simulations are crucial for understanding the nuanced and dynamic nature of molecular recognition. For imidazo[1,2-a]pyridine derivatives, these studies have been instrumental in confirming that the designed molecules can form stable and lasting interactions with their biological targets, a prerequisite for therapeutic efficacy.
| Study Focus | Simulation Goal | Key Findings |
|---|---|---|
| Anti-tubercular Agents | Confirm stable interactions with target active sites. | Simulations confirmed the stability of the ligand-protein complexes, validating docking predictions. nih.gov |
| Antimycobacterial Agents (Imidazo[1,2-a]pyridine-3-carboxamide analogues) | Elucidate the dynamic behavior of the ligand-protein complex. | Provided a dynamic understanding of the binding interactions, supporting rational drug design. openpharmaceuticalsciencesjournal.com |
Research Applications of Imidazo 1,2 a Pyridine Derivatives in Biological Target Identification and Mechanistic Studies
Investigation of Protein Kinase Inhibition Mechanisms (e.g., PI3Kα, GSK-3, PIM, c-Met)
Derivatives of imidazo[1,2-a]pyridine (B132010) have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. A significant focus of this research has been on the phosphatidylinositol 3-kinase (PI3K) pathway. The aberrant activation of PI3K and its downstream effectors, such as Akt and mTOR, is a hallmark of many cancers. nih.gov
In one study, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized to target PI3Kα. nih.gov Among these, compound 35 emerged as a potent PI3Kα inhibitor with a nanomolar potency and demonstrated significant antiproliferative activity against cancer cell lines with PIK3CA mutations. nih.gov Further investigations revealed that this compound induced cell cycle arrest and apoptosis in T47D breast cancer cells. nih.gov Similarly, another novel imidazo[1,2-a]pyridine derivative, referred to as compound 6 , was shown to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells. nih.gov This compound reduced the levels of phosphorylated protein kinase B (p-Akt) and the mechanistic target of rapamycin (B549165) (p-mTOR), key components of this signaling cascade. nih.gov
The design of hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold has also been a successful strategy. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as PI3Kα inhibitors. nih.gov One of the most potent compounds from this series, 13k , exhibited submicromolar inhibitory activity against various tumor cell lines and an IC50 value of 1.94 nM for PI3Kα inhibition. nih.gov These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold in the development of targeted cancer therapies through the inhibition of key protein kinases.
| Compound | Target Kinase | Observed Effect | Cell Lines |
|---|---|---|---|
| Compound 35 | PI3Kα | IC50 of 150 nM; induced cell cycle arrest and apoptosis. nih.gov | T47D (breast cancer) |
| Compound 6 | AKT/mTOR pathway | Reduced levels of p-Akt and p-mTOR. nih.gov | A375, WM115 (melanoma), HeLa (cervical cancer) |
| Compound 13k | PI3Kα | IC50 of 1.94 nM; induced G2/M cell cycle arrest and apoptosis. nih.gov | HCC827 (lung cancer) |
Research on Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Microtubules, which are polymers of tubulin, are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis. Several imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of tubulin polymerization.
One study reported that a specific imidazo[1,2-a]pyridine derivative inhibited tubulin polymerization with an IC50 of 6.1 ± 0.1 µM. researchgate.net This inhibition of microtubule formation led to cell cycle arrest in the G2/M phase and subsequent apoptosis, mediated by the activation of caspase 9 and alterations in the levels of Bcl-2 family proteins. researchgate.net Another investigation focused on an N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid, F10 , which also effectively inhibited tubulin polymerization with an IC50 of 1.9 µM. researchgate.net Molecular docking studies suggested that this compound binds to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules. researchgate.net These studies highlight the potential of imidazo[1,2-a]pyridine derivatives as a source of novel anticancer agents that target the microtubule network.
| Compound | IC50 for Tubulin Polymerization Inhibition | Proposed Binding Site |
|---|---|---|
| Imidazo[1,2-a]pyridine derivative | 6.1 ± 0.1 µM researchgate.net | Not specified |
| F10 | 1.9 µM researchgate.net | Colchicine binding site of tubulin researchgate.net |
Exploration of Antimycobacterial Agents and Target Identification (e.g., QcrB complex)
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Imidazo[1,2-a]pyridines have been identified as a promising class of compounds with potent activity against this pathogen. nih.govresearchgate.net High-throughput screening efforts have led to the discovery of imidazo[1,2-a]pyridine inhibitors with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various M. tuberculosis strains. nih.govresearchgate.net
A key breakthrough in this area was the identification of the ubiquinol (B23937) cytochrome C reductase (QcrB), a subunit of the cytochrome bc1 complex in the electron transport chain, as the specific target of these compounds. nih.govresearchgate.net This was substantiated by the observation that overexpression of QcrB in M. bovis BCG led to a significant increase in the MIC of an imidazo[1,2-a]pyridine inhibitor, from 0.5 µM to over 8 µM. nih.govresearchgate.net This finding confirmed that these compounds exert their antimycobacterial effect by disrupting the respiratory chain, leading to ATP depletion. researchgate.net The discovery of QcrB as a target for imidazo[1,2-a]pyridines has opened up new avenues for the development of novel anti-tuberculosis drugs. researchgate.net
| Inhibitor Series | Target | MIC Range against M. tuberculosis |
|---|---|---|
| Imidazo[1,2-a]pyridines (IP) | QcrB nih.govresearchgate.net | 0.03 to 5 µM nih.govresearchgate.net |
Studies on the Inhibition of Viral Replication (e.g., Pestvirus, SARS-CoV-2 entry mechanisms)
The broad biological activity of imidazo[1,2-a]pyridines extends to the inhibition of viral replication. An early study reported the synthesis of imidazo[1,2-a]pyridines with a thioether side chain at the 3-position, which demonstrated significant antiviral activity. nih.gov Specifically, compounds 4 , 15 , and 21 were highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against varicella-zoster virus (VZV). nih.gov
More recently, with the emergence of new viral threats, the potential of pyridine-containing compounds against coronaviruses has been explored. A molecular docking study investigated pyridine (B92270) derivatives as potential inhibitors of key protein targets of SARS-CoV-2. nih.gov While this study did not specifically focus on 6-Iodo-8-methylimidazo[1,2-a]pyridine, it highlighted the potential of the broader class of pyridine-based compounds in the search for antiviral therapies against SARS-CoV-2. nih.gov
Research on the Modulation of Biological Pathways (e.g., Apoptosis induction, Cell Cycle Arrest)
A common mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by modulating fundamental biological pathways, such as apoptosis and the cell cycle. As mentioned previously, compound 6 was found to induce G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov This was accompanied by an increase in the levels of the cell cycle inhibitors p53 and p21, as well as the pro-apoptotic protein BAX. nih.gov
Similarly, a series of novel imidazo[1,2-a]pyridine derivatives were shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net This effect was mediated by the activation of NADPH oxidase, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. nih.gov The resulting impairment of mitochondrial membrane potential and altered expression of apoptotic proteins like BAX and BAK1 contributed to the observed cytotoxicity. nih.gov Another study on Leishmania donovani promastigotes showed that imidazo[1,2-a]pyridine derivatives could induce apoptosis-like cell death and arrest the cell cycle in the G0/G1 phase. tezu.ernet.in
| Compound/Derivative Series | Effect | Mechanism | Cell/Organism Model |
|---|---|---|---|
| Compound 6 | G2/M cell cycle arrest, intrinsic apoptosis. nih.gov | Increased p53, p21, and BAX levels. nih.gov | Melanoma and cervical cancer cells nih.gov |
| IMPA derivatives | Apoptosis, cell cycle arrest. nih.govresearchgate.net | Activation of NADPH oxidase, increased ROS. nih.gov | Non-small cell lung cancer cells nih.govresearchgate.net |
| IMPA-2 and IMPA-12 | G0/G1 cell cycle arrest, apoptosis-like cell death. tezu.ernet.in | Increased ROS production. tezu.ernet.in | Leishmania donovani promastigotes tezu.ernet.in |
Ligand-Based Pharmacophore Generation and Analysis
To guide the rational design of more potent and selective imidazo[1,2-a]pyridine derivatives, computational methods such as ligand-based pharmacophore modeling are employed. This approach identifies the key chemical features responsible for the biological activity of a series of compounds.
One such study focused on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity. researchgate.net By analyzing a set of active and inactive compounds, a five-featured pharmacophore hypothesis, HHPRR, was generated. This model consisted of one positive ionizable feature, two hydrophobic features, and two aromatic rings, representing the essential structural requirements for antimycobacterial efficacy. researchgate.net This pharmacophore model was then used to develop a 3D-QSAR (Quantitative Structure-Activity Relationship) model, which can predict the activity of new, unsynthesized compounds. researchgate.net Such computational studies are invaluable for optimizing lead compounds and accelerating the drug discovery process.
In Vitro Studies on Biological Activity (e.g., cytotoxicity against specific cancer cell lines, without clinical context)
The initial assessment of the therapeutic potential of new imidazo[1,2-a]pyridine derivatives typically involves in vitro studies to determine their cytotoxicity against various cancer cell lines. These studies provide crucial information on the potency and selectivity of the compounds.
For instance, the anti-cancer activity of imidazo[1,2-a]pyridine derivatives 5-7 was evaluated against A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells. nih.gov All three compounds inhibited the proliferation of these cells, with compound 6 being the most sensitive, exhibiting half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov In another study, a series of novel imidazo[1,2-a]pyridine hybrids were synthesized and tested against A549 lung cancer and HepG2 liver carcinoma cell lines. chemmethod.com Compound HB9 showed an IC50 value of 50.56 µM against A549 cells, while HB10 had an IC50 of 51.52 µM against HepG2 cells. chemmethod.com A selenylated imidazo[1,2-a]pyridine derivative, MRK-107 , demonstrated potent cytotoxicity against Caco-2 and HT-29 colon cancer cells with GI50 values of 2.4 µM and 1.1 µM, respectively. mdpi.com
| Compound | Cancer Cell Line | Cell Type | IC50/GI50 Value |
|---|---|---|---|
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 µM nih.gov |
| WM115 | Melanoma | ||
| HeLa | Cervical Cancer | ||
| HB9 | A549 | Lung Cancer | 50.56 µM chemmethod.com |
| HB10 | HepG2 | Liver Carcinoma | 51.52 µM chemmethod.com |
| MRK-107 | Caco-2 | Colon Cancer | 2.4 µM mdpi.com |
| HT-29 | Colon Cancer | 1.1 µM mdpi.com |
Future Research Directions for 6 Iodo 8 Methylimidazo 1,2 a Pyridine
Development of More Efficient and Sustainable Synthetic Routes for the Compound
Future research will likely focus on developing more environmentally benign and efficient synthetic pathways to 6-Iodo-8-methylimidazo[1,2-a]pyridine. While traditional methods have been effective, they often rely on harsh reaction conditions and stoichiometric reagents. The principles of green chemistry are expected to drive innovation in this area.
One promising avenue is the refinement of catalytic systems. For instance, the use of heterogeneous catalysts, such as palladium immobilized on supported ionic liquid phases, has shown success in the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834) derivatives. nih.gov Future work could explore the adaptation of such recyclable catalysts for the synthesis of the 6-iodo-8-methyl variant, potentially leading to reduced metal leaching and simplified product purification.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Heterogeneous Catalysis | Catalyst recyclability, reduced metal contamination | Development of robust and selective catalysts for iodination and cyclization. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste | Design of novel domino sequences for the direct synthesis of the target compound. |
| Alternative Energy Sources | Faster reaction times, lower energy consumption | Optimization of microwave-assisted protocols for key synthetic steps. |
Advanced Functionalization Strategies for Diverse Analogs
The this compound core is a versatile scaffold for the generation of diverse chemical analogs. The carbon-iodine bond at the 6-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents. Future research will undoubtedly exploit this reactivity to create libraries of novel compounds for biological screening and materials testing.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, are expected to be instrumental in this regard. These reactions would enable the introduction of various aryl and heteroaryl groups at the 6-position, a strategy that has been successfully employed in the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potential anticancer agents. nih.gov
Furthermore, recent advances in visible light-induced C-H functionalization of imidazo[1,2-a]pyridines open up new possibilities for derivatization. researchgate.netmdpi.com While much of this work has focused on the C3 position, future studies could explore the selective C-H functionalization of the this compound core at other positions, providing access to analogs that are not readily accessible through traditional methods. This could include the introduction of fluoroalkyl groups, which are known to modulate the physicochemical and biological properties of molecules. mdpi.com
| Functionalization Strategy | Target Position | Potential Introduced Groups |
| Suzuki-Miyaura Coupling | C6 | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | C6 | Amines, Amides |
| Visible Light-Induced C-H Functionalization | Various | Alkyl, Fluoroalkyl, Aryl |
Deeper Computational and Mechanistic Insights into Reactivity and Interactions
A thorough understanding of the electronic structure and reactivity of this compound is crucial for the rational design of new derivatives and for optimizing reaction conditions. Future research in this area will likely involve a synergistic approach combining experimental studies with advanced computational methods.
Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and various reactivity descriptors. researchgate.net Such studies can help to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts. For instance, computational modeling could be used to understand the regioselectivity of functionalization reactions and to elucidate the mechanisms of catalytic cycles involved in its synthesis and derivatization.
Furthermore, computational docking and molecular dynamics simulations can be employed to investigate the interactions of this compound-derived ligands with biological targets. This can aid in the optimization of lead compounds for improved potency and selectivity. By understanding the key intermolecular interactions at the atomic level, researchers can make more informed decisions in the design of next-generation therapeutic agents.
Expansion of Research Applications in Chemical Biology and Material Science
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, and antitubercular effects. mdpi.comnih.gov Building on this, future research on this compound will likely explore its potential as a precursor for novel therapeutic agents. For example, its use in the synthesis of PI3Kα inhibitors for cancer therapy highlights a promising direction. nih.gov Additionally, derivatives of 6-iodo-imidazo[1,2-a]pyridine have been investigated as radioligands for imaging β-amyloid plaques in Alzheimer's disease, suggesting a potential role for this compound in the development of diagnostic tools for neurodegenerative diseases. nih.gov
In the realm of materials science, imidazo[1,5-a]pyridine (B1214698) derivatives have garnered attention for their luminescent properties and potential applications in optoelectronic devices. rsc.org Future studies could investigate whether derivatives of this compound exhibit interesting photophysical properties. The presence of the heavy iodine atom could potentially lead to phosphorescence, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the scaffold through functionalization at the 6- and 8-positions could allow for the development of new materials with tailored optical and electronic characteristics.
| Research Area | Potential Application | Rationale |
| Chemical Biology | Anticancer agents, Neuroimaging agents | The imidazo[1,2-a]pyridine core is a known pharmacophore. |
| Material Science | Organic Light-Emitting Diodes (OLEDs) | Potential for phosphorescence and tunable electronic properties. |
Q & A
Q. What synthetic strategies are commonly employed to introduce substituents at the 3-position of imidazo[1,2-a]pyridine derivatives?
The 3-position halogenation of imidazo[1,2-a]pyridines is typically achieved via solid-phase synthesis, where polymer-bound intermediates react with α-haloketones. For example, halogenation at the 3-position can be performed after forming the imidazo[1,2-a]pyridine core through condensation reactions . Alternative routes include oxidative coupling and tandem reactions, which allow regioselective substitution .
Q. What spectroscopic techniques are essential for confirming the structure of 6-Iodo-8-methylimidazo[1,2-a]pyridine?
Structural confirmation requires a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For instance, H NMR can identify aromatic protons and methyl groups, while HRMS validates the molecular ion peak (e.g., [M+H]). Physical properties like melting points (e.g., 210–213°C for related compounds) also aid in characterization .
Q. What in vitro models are standard for evaluating the biological activity of imidazo[1,2-a]pyridine derivatives?
Common cell lines include Hep-2 (laryngeal carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A375 (melanoma). Cytotoxicity assays (e.g., IC values) are performed alongside non-cancerous cell lines like Vero to assess selectivity .
Q. How are halogenated imidazo[1,2-a]pyridine derivatives purified to ensure high yields and purity?
Solid-phase synthesis minimizes byproducts, while column chromatography (e.g., silica gel) and recrystallization are standard post-synthesis purification methods. Reaction conditions, such as inert atmospheres and controlled temperatures, prevent undesired side reactions .
Advanced Research Questions
Q. How can discrepancies in cytotoxicity data among structurally similar derivatives be resolved?
Discrepancies may arise from variations in cell line sensitivity, substituent electronic effects, or purity. For example, compound 10a (IC = 20 µM in Hep-2) shows higher toxicity than 10b (14 µM) due to electron-withdrawing groups enhancing reactivity. Cross-validation using orthogonal assays (e.g., apoptosis markers) and purity checks via HPLC are critical .
Q. What strategies optimize regioselectivity during iodination at the 6-position of imidazo[1,2-a]pyridine?
Regioselectivity is influenced by directing groups and catalysts. For instance, iodine catalysts or palladium-mediated reactions can enhance selectivity. Computational modeling (e.g., DFT) predicts electron density at reactive sites, guiding substituent placement to minimize byproducts .
Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?
DFT calculations analyze frontier molecular orbitals (HOMO/LUMO), charge distribution, and non-covalent interactions (e.g., Hirshfeld surface analysis). These insights predict reactivity patterns and binding affinities, aiding in rational drug design .
Q. In SAR studies, how does iodine at the 6-position influence bioactivity compared to other halogens?
Iodine’s large atomic radius and polarizability enhance hydrophobic interactions and binding to aromatic residues in biological targets. For example, iodinated derivatives often show improved IC values over chloro/bromo analogues due to stronger van der Waals forces .
Q. What mechanistic insights explain the formation of byproducts during imidazo[1,2-a]pyridine synthesis?
Byproducts arise from competing pathways, such as over-halogenation or dimerization. Reaction monitoring via LC-MS and kinetic studies identify intermediates. For example, α-haloketone excess may lead to dihalogenated species, requiring stoichiometric control .
Q. How are advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) applied to resolve structural ambiguities?
COSY and NOESY NMR correlate proton environments, while X-ray crystallography provides absolute configuration. For example, crystal structure analysis of 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile confirmed intramolecular hydrogen bonding influencing stability .
Methodological Considerations
- Data Interpretation: Correlate spectral data (e.g., H NMR splitting patterns) with substituent effects. For iodinated derivatives, isotopic patterns in HRMS distinguish mono- vs. di-iodinated species .
- Biological Assays: Include dose-response curves and statistical validation (e.g., p < 0.05) to ensure reproducibility. Normalize cytotoxicity data to controls (e.g., DMSO) .
- Synthetic Optimization: Use design of experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading) and maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
